

Fgfr-IN-2: A Technical Overview of a Selective FGFR2 Inhibitor

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Compound of Interest

Compound Name: *Fgfr-IN-2*

Cat. No.: *B12414012*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fgfr-IN-2**, a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This document details its chemical identity, biological activity, and the methodologies used for its characterization, offering a valuable resource for researchers in oncology and drug discovery.

Core Compound Information

Fgfr-IN-2 is scientifically identified as FGFR2-IN-2.

- IUPAC Name: 4-(5-(4-(piperazin-1-yl)phenyl)-1H-indazol-3-yl)phenol
- CAS Number: 2677709-81-6

Quantitative Biological Activity

The inhibitory activity of **Fgfr-IN-2** has been quantified against several members of the FGFR family. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below, highlighting its selectivity for FGFR2.

Target	IC50 (nM)
FGFR1	389[1]
FGFR2	29[1]
FGFR3	758[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for biochemical and cell-based assays to evaluate the activity of FGFR2 inhibitors like **Fgfr-IN-2**.

In Vitro FGFR2 Kinase Assay Protocol (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of a test compound to the FGFR2 kinase.

Materials:

- FGFR2 Kinase (recombinant)
- LanthaScreen® Eu-anti-Tag Antibody
- Alexa Fluor® 647-labeled Kinase Tracer
- Kinase Buffer A (5X)
- Test Compound (e.g., **Fgfr-IN-2**)
- Staurosporine (positive control)
- 384-well assay plates

Procedure:

- Reagent Preparation:

- Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H₂O.
- Prepare a 3X solution of the test compound and control compounds in 1X Kinase Buffer A.
- Prepare a 3X mixture of FGFR2 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.
- Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A.
- Assay Protocol:
 - Add 5 µL of the 3X test compound or control solution to the wells of a 384-well plate.
 - Add 5 µL of the 3X kinase/antibody mixture to each well.
 - Add 5 µL of the 3X tracer solution to each well.
 - Incubate the plate for 1 hour at room temperature, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
 - Calculate the emission ratio (665 nm / 615 nm). A decrease in FRET signal indicates displacement of the tracer by the inhibitor.

Cell-Based Proliferation Assay Protocol

This protocol outlines a method to assess the effect of an FGFR2 inhibitor on the proliferation of cancer cell lines with known FGFR2 alterations.

Materials:

- Cancer cell line with FGFR2 amplification or mutation (e.g., SNU-16, KATO III)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test Compound (e.g., **Fgfr-IN-2**)

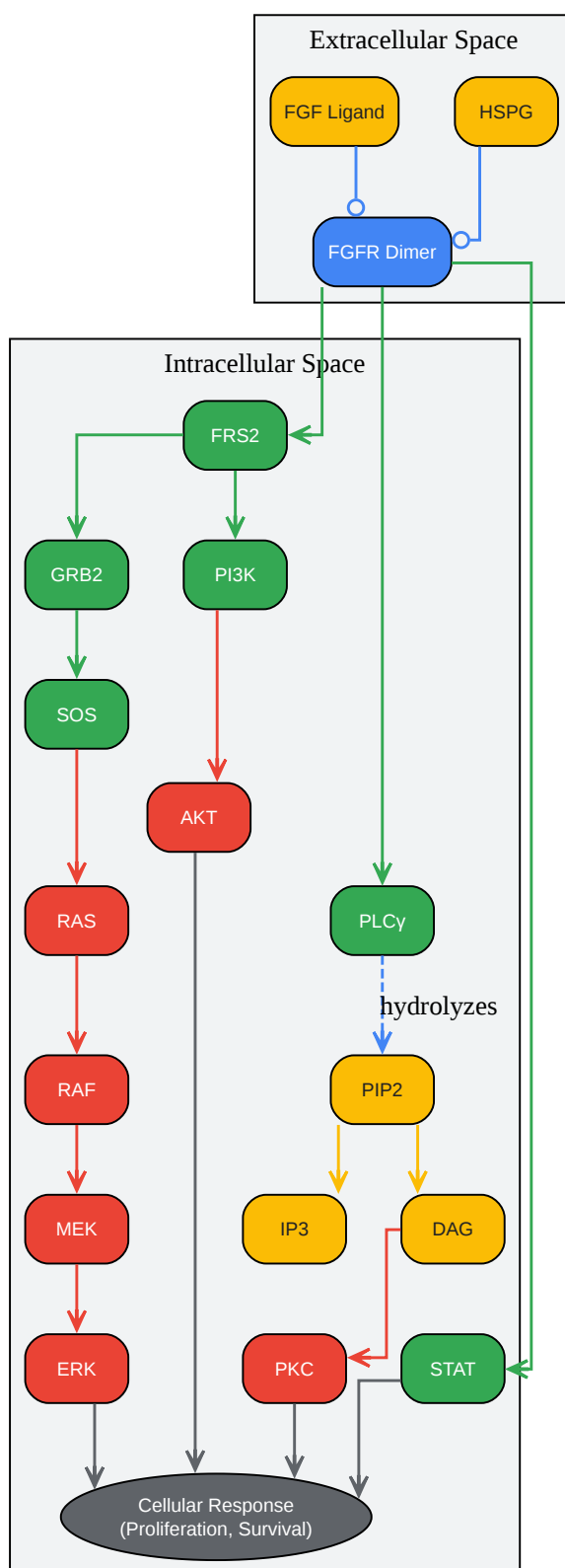
- Vehicle control (e.g., DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

- Cell Seeding:
 - Harvest and count cells, then resuspend in complete culture medium to the desired density.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- Compound Treatment:
 - Prepare serial dilutions of the test compound in complete culture medium.
 - Remove the medium from the wells and add the medium containing the test compound or vehicle control.
 - Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Assessment of Cell Viability:
 - Equilibrate the plate and the cell viability reagent to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader. A decrease in luminescence indicates reduced cell viability.

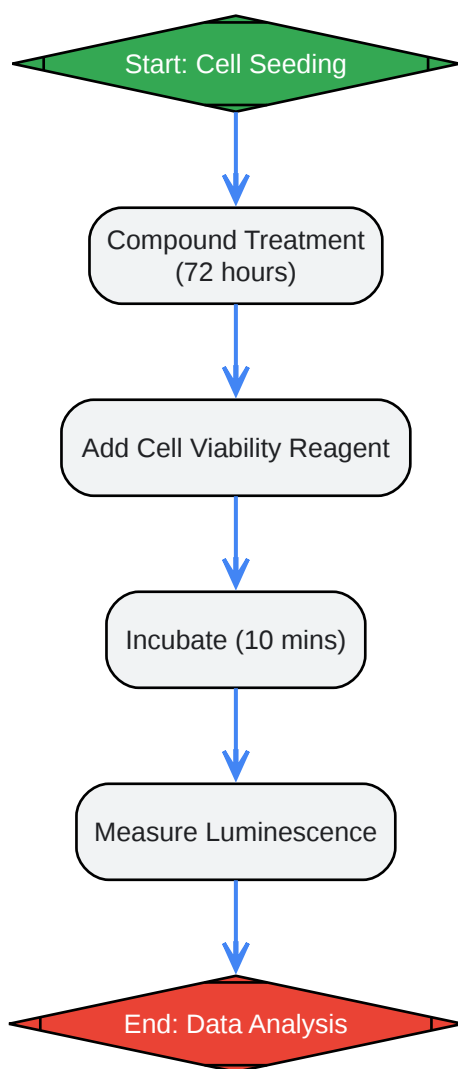
Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental procedures are essential for clear communication. The following diagrams were generated using the Graphviz DOT language.



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Caption: Simplified FGFR signaling pathway.



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Caption: Cell-based proliferation assay workflow.

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References

- 1. researchgate.net [researchgate.net]

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